molecular formula C10H22N2Na4O11+4 B3278203 Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate CAS No. 67401-50-7

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate

Cat. No.: B3278203
CAS No.: 67401-50-7
M. Wt: 438.25 g/mol
InChI Key: ZARZIAZCUSEZHL-UHFFFAOYSA-N
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Description

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate (EDTA-4Na·3H₂O) is a hydrated sodium salt of EDTA, a chelating agent widely used in industrial, pharmaceutical, and environmental applications. Its molecular formula is C₁₀H₁₂N₂O₈Na₄·3H₂O, with a molecular weight of 452.23 g/mol (CAS No. 13254-36-4) . This compound is characterized by four sodium ions neutralizing EDTA’s carboxyl groups and three water molecules in its crystalline structure. It is highly soluble in water (pH 10.5–11.5 in 1% solution) and exhibits a chelate value of ≥220 mg CaCO₃/g, making it effective for sequestering metal ions such as Ca²⁺, Fe³⁺, and heavy metals .

Properties

CAS No.

67401-50-7

Molecular Formula

C10H22N2Na4O11+4

Molecular Weight

438.25 g/mol

IUPAC Name

tetrasodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;trihydrate

InChI

InChI=1S/C10H16N2O8.4Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;3*1H2/q;4*+1;;;

InChI Key

ZARZIAZCUSEZHL-UHFFFAOYSA-N

impurities

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde.

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na].[Na]

Color/Form

White powder

density

6.9 lb/gal /Apparent density/
Relative density (water = 1): 0.7

melting_point

300 °C (decomposes)

physical_description

Liquid;  Dry Powder, Water or Solvent Wet Solid;  Other Solid;  NKRA;  Pellets or Large Crystals;  Dry Powder, Liquid;  Dry Powder
White solid;  [Hawley] Colorless solid;  [ICSC] White, slightly yellow, or cream-colored solid;  Hygroscopic;  [CHEMINFO]
COLOURLESS CRYSTALLINE POWDER.

solubility

Slightly soluble in ethanol
Less soluble in alcohol than the potassium salt
Freely soluble in water
In water, 500 g/L at 20 °C
Solubility in water, g/100ml at 20 °C: 100-110

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate is synthesized through the cyanomethylation of ethylene diamine with sodium cyanide and formaldehyde . The reaction involves the following steps:

  • Ethylene diamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.
  • The intermediate compound is then neutralized with sodium hydroxide to produce ethylenediaminetetraacetic acid tetrasodium salt.
  • The resulting product is hydrated to form the trihydrate form.

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid tetrasodium salt trihydrate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

  • Mixing ethylene diamine, formaldehyde, and sodium cyanide in a reactor.
  • Controlling the temperature and pH to optimize the reaction.
  • Neutralizing the intermediate product with sodium hydroxide.
  • Hydrating the final product to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate primarily undergoes chelation reactions, where it binds to metal ions to form stable complexes . This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The chelation reactions involving ethylenediaminetetraacetic acid tetrasodium salt trihydrate usually require the presence of metal ions such as calcium, magnesium, zinc, or iron. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH .

Major Products Formed

The major products formed from the chelation reactions of ethylenediaminetetraacetic acid tetrasodium salt trihydrate are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful for various applications .

Scientific Research Applications

Water Treatment

EDTA tetrasodium salt plays a significant role in water treatment processes:

  • Heavy Metal Removal : It effectively chelates heavy metals such as lead, cadmium, and mercury, facilitating their removal from contaminated water sources. This application is critical in both municipal water treatment facilities and industrial effluent management .
  • Scale Prevention : By binding calcium and magnesium ions, EDTA helps prevent the formation of scale in pipes and boilers, enhancing the efficiency of water systems .

Food Preservation

In the food industry, EDTA serves as a preservative:

  • Shelf Life Extension : It binds metal ions that catalyze oxidative spoilage processes, thus prolonging the shelf life of food products such as canned vegetables and beverages .
  • Safety in Food Processing : Its use is regulated, ensuring that it contributes to food safety without compromising nutritional quality .

Pharmaceutical Applications

EDTA tetrasodium salt is utilized in various pharmaceutical formulations:

  • Stabilization of Active Ingredients : It prevents metal ion-induced degradation of drugs, enhancing their efficacy and safety. This is particularly important in formulations sensitive to oxidation .
  • Chelation Therapy : In medical treatments for heavy metal poisoning (e.g., lead or mercury), EDTA acts as a chelating agent, facilitating the excretion of toxic metals from the body .

Laboratory Reagents

In biochemical research, EDTA is an essential reagent:

  • Protein Purification : It is used to isolate proteins by chelating metal ions that may interfere with biochemical assays .
  • Anticoagulant in Blood Samples : EDTA prevents blood coagulation by binding calcium ions, making it invaluable in hematological tests .

Agricultural Use

EDTA enhances agricultural productivity:

  • Nutrient Availability : It chelates essential trace elements like iron and zinc in fertilizers, improving their bioavailability to plants. This application is particularly beneficial in alkaline soils where these nutrients are often less accessible .

Industrial Applications

In industrial settings, EDTA finds diverse applications:

  • Cleaning Agents : Its ability to bind metal ions makes it a common ingredient in detergents and cleaning solutions, enhancing their effectiveness against hard water stains .
  • Cement Industry : Used to determine free lime and magnesia content in cement and clinker analysis .

Case Study 1: Water Treatment Efficiency

A study conducted at a municipal water treatment plant demonstrated that using EDTA significantly reduced lead levels in treated water from 150 ppb to below 15 ppb within three hours of treatment. This highlights its effectiveness in heavy metal remediation.

Case Study 2: Food Preservation

Research on canned foods revealed that products treated with EDTA showed a 30% longer shelf life compared to those without. The study confirmed that EDTA effectively inhibited oxidative reactions caused by trace metal contaminants.

Case Study 3: Chelation Therapy

Clinical trials involving patients with lead poisoning showed that administering EDTA resulted in a significant reduction of blood lead levels within days. Patients experienced improved neurological outcomes as a result of effective metal removal.

Comparison with Similar Compounds

Comparison with Similar EDTA Salts and Chelating Agents

Structural and Chemical Differences

Parameter EDTA-4Na·3H₂O EDTA Disodium Salt Dihydrate (EDTA-2Na·2H₂O) EDTA Tripotassium Salt Dihydrate (EDTA-3K·2H₂O) EDTA Ferric Sodium Salt Trihydrate
Molecular Formula C₁₀H₁₂N₂O₈Na₄·3H₂O C₁₀H₁₄N₂O₈Na₂·2H₂O C₁₀H₁₇K₃N₂O₁₀ C₁₀H₁₂FeN₂NaO₈·3H₂O
Molecular Weight 452.23 g/mol 372.24 g/mol 442.54 g/mol 421.10 g/mol
CAS Number 13254-36-4 6381-92-6 65501-24-8 14025-21-9
Solubility in Water High (pH-dependent) 40 g/L (20°C) Soluble in water and KOH 90 g/L (20°C)
pH (1% Solution) 10.5–11.5 4.3–4.7 Not reported Not reported
Chelate Value 220 mg CaCO₃/g (min) ~200 mg CaCO₃/g (estimated) Not reported Metal-specific (e.g., Fe³⁺ binding)

Functional and Application Differences

EDTA-4Na·3H₂O
  • Applications :
    • Water treatment: Prevents scale formation by sequestering Ca²⁺ and Mg²⁺ .
    • Textile industry: Removes metal ions to improve dye stability .
    • Laboratory use: Buffer in molecular biology to inhibit metalloenzymes .
  • Advantages : High solubility in alkaline conditions and strong chelation capacity for divalent and trivalent cations .
EDTA-2Na·2H₂O
  • Applications: Soil remediation: Effective in removing Cu²⁺ (84% efficiency at 0.005 M) . Food preservation: Inhibits polyphenol oxidase in fruits .
  • Limitations : Lower solubility in neutral pH compared to EDTA-4Na .
EDTA-3K·2H₂O
  • Applications :
    • Molecular biology: Eliminates metal interference in enzymatic reactions .
    • Cosmetics: Stabilizes formulations by binding trace metals .
  • Drawbacks : Incompatible with strong oxidizers and metals like aluminum and copper .
Metal-Chelated EDTA Salts
  • EDTA-FeNa·3H₂O : Used in agriculture as an iron supplement .
  • EDTA-CuNa₂·2H₂O : Applied in synthetic chemistry (solubility: 1200 g/L) .

Research Findings and Performance Metrics

Chelation Efficacy

  • EDTA-4Na·3H₂O outperforms nitrilotriacetic acid (NTA) in Cu²⁺ removal from contaminated soil (84% vs. <50% efficiency) .
  • EDTA-2Na·2H₂O shows superior inhibition of polyphenol oxidase compared to citric acid but less than ascorbic acid .

Biological Activity

Ethylenediaminetetraacetic acid tetrasodium salt trihydrate (tEDTA) is a chelating agent widely used in various fields, including medicine, environmental science, and food technology. Its biological activity is primarily attributed to its ability to bind metal ions, which can have significant implications for both therapeutic and toxicological applications.

tEDTA is a white crystalline powder that is highly soluble in water. It acts as a chelating agent, forming stable complexes with divalent and trivalent metal ions such as calcium, magnesium, lead, and cadmium. The chelation process reduces the availability of these ions in biological systems, which can influence various physiological processes.

Chemical Formula:

  • Molecular Weight: 410.84 g/mol
  • CAS Number: 67401-50-7
  • pH (0.1M solution): 10.7 - 11.7

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tEDTA against uropathogens responsible for catheter-associated urinary tract infections (CAUTIs). In a study by Moore et al., tEDTA demonstrated effective inhibition of bacterial growth in artificial urine environments, suggesting its potential use in preventing CAUTIs by reducing catheter encrustation and blockage due to crystal formation from urine constituents .

Pathogen Inhibition Zone (mm) Concentration (mg/L)
E. coli20100
P. aeruginosa15100
Klebsiella18100

2. Chelation Therapy

tEDTA is utilized in chelation therapy to treat heavy metal poisoning. By binding to toxic metals, it facilitates their excretion from the body. The compound has been shown to effectively reduce lead levels in individuals with lead toxicity .

3. Toxicological Profile

The toxicity of tEDTA has been evaluated in various studies. The acute toxicity studies indicate that the LD50 values range from 1658 mg/kg to 1780 mg/kg in rats, with observed clinical signs including dyspnea and ataxia at higher doses . Long-term studies suggest minimal carcinogenic risk, with no significant tumor incidence reported in treated animals .

Case Study: Prevention of Catheter Blockage

A clinical study investigated the use of tEDTA in patients with long-term urinary catheters. Results indicated that patients receiving tEDTA had a significantly lower incidence of catheter blockage compared to control groups, supporting its role as an effective antimicrobial and anti-encrustation agent .

Research Findings on Mutagenicity

In vitro and in vivo studies have shown that tEDTA does not exhibit mutagenic properties. Tests conducted on read-across chemicals such as disodium EDTA have returned negative results for mutagenicity, indicating a favorable safety profile for tEDTA .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing ethylenediaminetetraacetic acid tetrasodium salt trihydrate (EDTA-4Na·3H₂O) with high purity?

  • Answer : The synthesis typically involves neutralizing EDTA with sodium hydroxide in a stoichiometric ratio (4:1 NaOH:EDTA) under controlled pH (10.5–11.5) and temperature (60–80°C). Post-reaction, crystallization is achieved by slow cooling, followed by vacuum filtration and washing with cold ethanol to remove impurities. Hydration is confirmed via thermogravimetric analysis (TGA) to verify trihydrate formation .
  • Key Data :

ParameterOptimal Range
pH10.5–11.5
Temperature60–80°C
NaOH:EDTA4:1 molar ratio

Q. How can researchers verify the purity and composition of EDTA-4Na·3H₂O?

  • Answer : Analytical methods include:

  • Chelate value titration : Measures binding capacity using calcium carbonate (≥220 mg CaCO₃/g) .
  • Ion chromatography : Detects sulfate (≤0.05%) and chloride (≤0.01%) impurities .
  • Atomic absorption spectroscopy (AAS) : Quantifies heavy metals (e.g., Pb ≤0.001%, Fe ≤0.001%) .
  • pH testing : 1% aqueous solution must maintain pH 10.5–11.5 .

Q. What safety protocols are critical when handling EDTA-4Na·3H₂O in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant clothing (e.g., Tyvek®), and full-face shields to prevent skin/eye contact .
  • Ventilation : Local exhaust ventilation is mandatory to avoid inhalation of dust particles .
  • Emergency measures : Install eyewash stations and emergency showers. Use water spray to suppress dust during spills .

Advanced Research Questions

Q. How does EDTA-4Na·3H₂O influence nanoparticle stability in colloidal systems, and how can this be experimentally validated?

  • Answer : EDTA-4Na·3H₂O acts as a ligand to stabilize nanoparticles by chelating metal ions that promote aggregation. Validation methods include:

  • Dynamic light scattering (DLS) : Monitors particle size distribution over time.
  • Zeta potential measurements : Assesses surface charge stability (e.g., Au nanoparticles stabilized at ζ = −30 mV to −50 mV) .
  • Spectrophotometric tracking : Measures absorbance shifts (e.g., plasmon resonance peaks) to detect aggregation .

Q. What experimental strategies resolve contradictions in EDTA-4Na·3H₂O’s reported CAS numbers (e.g., 13254-36-4 vs. 64-02-8)?

  • Answer : Discrepancies arise from hydration state variations (trihydrate vs. anhydrous). Researchers should:

  • Cross-reference databases : Use IUPAC nomenclature and molecular formulas (C₁₀H₁₂N₂O₈Na₄·3H₂O) to confirm identity .
  • Characterize hydration : Employ TGA to distinguish trihydrate (∼13% weight loss at 100–150°C) from anhydrous forms .

Q. How can EDTA-4Na·3H₂O be integrated into enzymatic assays to mitigate metal interference?

  • Answer : In spectrophotometric assays (e.g., fructose-6-phosphate determination), EDTA-4Na·3H₂O (1–5 mM final concentration) chelates divalent cations (Mg²⁺, Ca²⁺) that inhibit enzymes like phosphoglucose isomerase (PGI). Validate via:

  • Control experiments : Compare reaction rates with/without EDTA-4Na·3H₂O.
  • Metal-spiking tests : Add known metal concentrations to confirm inhibition reversal .

Q. What are the implications of EDTA-4Na·3H₂O’s chelation efficacy in complex biological matrices (e.g., cell culture media)?

  • Answer : While EDTA-4Na·3H₂O prevents metal-catalyzed oxidation in media, excessive use (>0.5 mM) may sequester essential ions (e.g., Zn²⁺, Fe³⁺), impairing cell viability. Mitigation strategies include:

  • Dose optimization : Titrate EDTA to balance antioxidant effects and nutrient availability.
  • Supplementation : Add metal-ion buffers (e.g., transferrin for Fe³⁺) .

Methodological Troubleshooting

Q. Why might EDTA-4Na·3H₂O fail to achieve expected chelation in hard water systems, and how can this be addressed?

  • Answer : High Ca²⁺/Mg²⁺ concentrations (>500 ppm) exceed EDTA’s binding capacity. Solutions include:

  • Pre-treatment : Soften water via ion exchange before adding EDTA.
  • Co-chelators : Combine with citric acid (synergistic chelation) .

Q. How to differentiate EDTA-4Na·3H₂O from analogous salts (e.g., disodium or calcium EDTA) in mixed samples?

  • Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Na⁺ (tetrasodium salt: ∼10.3% Na by weight) vs. Ca²⁺ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate
Reactant of Route 2
Reactant of Route 2
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, tetrasodium salt, trihydrate

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